Bis(dichlorosilyl)methane
Overview
Description
Bis(dichlorosilyl)methane is a compound that is part of a broader class of organosilicon compounds. It is characterized by the presence of silicon atoms that are typically bonded to chlorine and hydrocarbon groups. The compound is of interest due to its potential applications in various chemical reactions and as a precursor for synthesizing other organosilicon compounds.
Synthesis Analysis
The synthesis of bis(dichlorosilyl)methane derivatives can be achieved through different methods. For instance, bis(alkyldihydroxysilyl)methanes can be prepared by hydrolysis of the corresponding bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger in diethyl ether, yielding products in moderate to high yields . This method provides a pathway to synthesize bis(dichlorosilyl)methane derivatives with different alkyl groups attached to the silicon atoms.
Molecular Structure Analysis
The molecular structure of bis(dichlorosilyl)methane derivatives can be determined using techniques such as single-crystal X-ray diffraction. For example, bis(alkyldihydroxysilyl)methanes have been crystallized and their structures analyzed, revealing significant hydrogen bonding leading to various dimensional network structures . These structural insights are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Bis(dichlorosilyl)methane undergoes various chemical reactions, including double silylations with alkynes. In the presence of a platinum catalyst, bis(dichlorosilyl)methanes react with alkynes to afford cyclic products such as 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures of both reactants . These reactions demonstrate the compound's utility in synthesizing cyclic organosilicon compounds with potential applications in materials science and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(dichlorosilyl)methane derivatives are influenced by their molecular structure. For instance, bis(alkyldihydroxysilyl)methanes exhibit stability below their melting points, and their thermal analyses indicate that they undergo self-condensation coincident with melting, leading to the loss of water . These properties are important for the practical handling and application of these compounds in various chemical processes.
Scientific Research Applications
Catalysis in Silylation Reactions : Bis(dichlorosilyl)methane undergoes reactions such as double hydrosilylation and dehydrogenative double silylation with alkynes. This process results in the formation of cyclic products like 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures involved (Phan et al., 2006).
Chromogenic-Sensing Applications : Oxidized bis(indolyl)methane, which includes bis(dichlorosilyl)methane as a component, acts as a selective colorimetric sensor for fluoride ions in aprotic solvents and for hydrogen sulfate ions in water-containing mediums. This capability is attributed to its deprotonation/protonation processes causing significant color changes (He et al., 2006).
Synthesis of Polysilacarbosilanes : Bis(dichlorosilyl)methane is used in the synthesis of polysilacarbosilanes, which are precursors for silicon carbide-based materials. This is achieved through a process involving the reaction of elemental silicon with methylene chloride and hydrogen chloride (Yeon et al., 1996).
Synthesis of Bioactive Compounds : Bis(dichlorosilyl)methane is involved in the synthesis of bioactive bis(indolyl)methanes through a green reaction process. These compounds demonstrate notable antibacterial and anti-inflammatory activities, suggesting their potential for clinical trials as anti-inflammatory agents (Sarva et al., 2016).
As a Bridging Ligand in Complex Syntheses : Bis(dichlorosilyl)methane is used as a bridging ligand in the synthesis of diiridium, dirhodium, and iridium/rhodium complexes. This application highlights its utility in complex organic and inorganic syntheses (Slaney et al., 2012).
Safety And Hazards
Bis(dichlorosilyl)methane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
InChI |
InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRMXBTLIZHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)Cl)[Si](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichlorosilyl)methane | |
CAS RN |
18081-42-0 | |
Record name | Bis(dichlorosilyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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